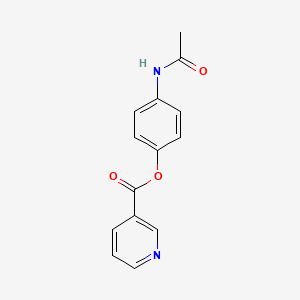

Acetaminophen nicotinate

Description

Acetaminophen nicotinate (paracetamol-conjugated 2-methyl nicotinate) is a drug-drug conjugate synthesized via the remodeling of (aza)indole derivatives. It combines acetaminophen (an analgesic/antipyretic) with nicotinic acid (vitamin B3), aiming to leverage the pharmacological benefits of both moieties. The synthesis involves reacting 3-formyl benzofuran derivatives to yield the conjugate with a 51% efficiency .

Properties

CAS No. |

4972-65-0 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

(4-acetamidophenyl) pyridine-3-carboxylate |

InChI |

InChI=1S/C14H12N2O3/c1-10(17)16-12-4-6-13(7-5-12)19-14(18)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,17) |

InChI Key |

QOHDTSVYCIETJO-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Reaction:

Reaction Conditions:

-

Activation of nicotinic acid : Conversion to nicotinoyl chloride using thionyl chloride (SOCl) or oxalyl chloride.

-

Coupling : Performed in anhydrous conditions with a base to neutralize HCl byproducts .

Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 256.26 g/mol | |

| CAS Registry | 4972-65-0 | |

| Key Functional Groups | Ester, amide, pyridine |

Hydrolysis and Degradation Pathways

The ester bond in acetaminophen nicotinate is susceptible to hydrolysis , releasing acetaminophen and nicotinic acid.

Acid-Catalyzed Hydrolysis:

-

Predominant in gastric fluid (pH 1–3).

Base-Catalyzed Hydrolysis (Saponification):

Metabolic Pathways

In vivo, acetaminophen nicotinate undergoes enzymatic hydrolysis by esterases, followed by independent metabolism of its components:

Phase I Metabolism:

-

Acetaminophen :

-

Nicotinic Acid :

Phase II Metabolism:

Hepatoprotective Interactions

Copper(I)-nicotinate complexes demonstrate antioxidant activity against acetaminophen-induced hepatotoxicity by:

Biochemical Evidence:

| Parameter | Acetaminophen Alone | Acetaminophen + Copper(I)-Nicotinate |

|---|---|---|

| ALT (U/L) | 320 ± 45 | 120 ± 20 |

| AST (U/L) | 280 ± 30 | 95 ± 15 |

| Nitric Oxide (μM) | 45 ± 5 | 22 ± 3 |

Data from rodent models showed reduced hepatic necrosis and mitochondrial damage with copper complex co-administration .

Thermal Stability:

-

Decomposes above 200°C, releasing CO and nitrogen oxides.

Photodegradation:

-

UV exposure induces radical-mediated oxidation , forming quinone derivatives and pyridine fragments .

Analytical Methods

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Structural and Functional Analogues

Nicotinate esters and conjugates exhibit diverse applications, ranging from therapeutics to metabolic modulators. Below is a comparative evaluation of acetaminophen nicotinate against key analogues:

Table 1: Comparative Overview of Nicotinate Derivatives

Pharmacokinetic and Mechanistic Differences

- Hydrolysis Rates: Nicotinate esters vary significantly in stability. For example, methyl nicotinate has a half-life >95 hours in human serum albumin (HSA), whereas 2-butoxyethyl nicotinate hydrolyzes rapidly (<15 minutes) . Acetaminophen nicotinate’s ester linkage may influence its metabolic clearance compared to free acetaminophen or nicotinate.

- Transport Mechanisms: Nicotinate is transported across the blood-retinal barrier via monocarboxylate transporters (MCTs), a pathway critical for designing dosage regimens to avoid systemic accumulation . This mechanism may also apply to nicotinate conjugates like acetaminophen nicotinate.

- Therapeutic Specificity :

Clinical and Preclinical Findings

- Its dual mechanism remains theoretical.

- α-Tocopheryl Nicotinate : Patented for metabolic disorders but lacks robust clinical validation compared to α-tocopheryl acetate .

- Xanthinol Nicotinate: Demonstrates age-dependent efficacy, improving memory in the elderly by 10–40% in double-blind studies .

- Methyl Nicotinate : Topical application increases blood cell yield, with 15%–20% higher T-lymphocyte counts in treated earlobes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.